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2-Chloro-3'-(trifluoromethyl)propiophenone
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Overview
Description
2-Chloro-3’-(trifluoromethyl)propiophenone is an organic compound with the molecular formula C10H8ClF3O It is a derivative of propiophenone, where the phenyl ring is substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3’-(trifluoromethyl)propiophenone typically involves the Friedel-Crafts acylation of 2-chlorobenzene with 3-(trifluoromethyl)propiophenone. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-3’-(trifluoromethyl)propiophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and distillation is essential to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: 2-Chloro-3’-(trifluoromethyl)benzoic acid.
Reduction: 2-Chloro-3’-(trifluoromethyl)propiophenol.
Substitution: 2-Amino-3’-(trifluoromethyl)propiophenone or 2-Mercapto-3’-(trifluoromethyl)propiophenone.
Scientific Research Applications
2-Chloro-3’-(trifluoromethyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of new drugs with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3’-(trifluoromethyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- 3-(Trifluoromethyl)propiophenone
- 2-(Trifluoromethyl)propiophenone
- 4-(Trifluoromethyl)propiophenone
Comparison: 2-Chloro-3’-(trifluoromethyl)propiophenone is unique due to the presence of both chlorine and trifluoromethyl substituents, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
CAS No. |
160388-17-0 |
---|---|
Molecular Formula |
C10H8ClF3O |
Molecular Weight |
236.62 g/mol |
IUPAC Name |
2-chloro-1-[3-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8ClF3O/c1-6(11)9(15)7-3-2-4-8(5-7)10(12,13)14/h2-6H,1H3 |
InChI Key |
AMIFRRUXUDAWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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